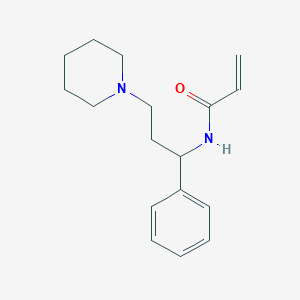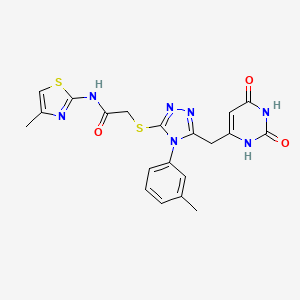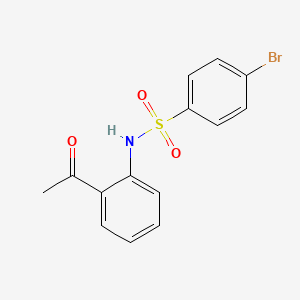![molecular formula C11H12F6N2O2 B2606457 Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate CAS No. 2054953-11-4](/img/structure/B2606457.png)
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-methyl-3-(trifluoromethyl)pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups
Wirkmechanismus
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with similar applications in organic synthesis and materials science.
Ethyl 4,4,4-trifluoro-3-methyl-butanoate: Shares structural similarities and is used in similar chemical reactions and applications.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F6N2O2/c1-3-21-8(20)4-7(10(12,13)14)19-5-6(2)9(18-19)11(15,16)17/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKLANLOXJQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)
![3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one](/img/structure/B2606375.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)

![10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2606382.png)
![4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2606383.png)





![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2606394.png)
![4-ethoxy-3-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2606395.png)
